![molecular formula C20H22N4O5S B2563061 5-[(4-ethoxyphenyl)sulfamoyl]-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide CAS No. 1298032-54-8](/img/structure/B2563061.png)
5-[(4-ethoxyphenyl)sulfamoyl]-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-ethoxyphenyl)sulfamoyl]-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O5S and its molecular weight is 430.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-[(4-ethoxyphenyl)sulfamoyl]-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide, also known as ChemDiv compound L540-0582, is a complex organic compound belonging to the class of sulfonamides. This compound exhibits significant potential in various therapeutic applications, particularly in antibacterial and anticancer activities. Understanding its biological activity is crucial for its development as a pharmaceutical agent.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N4O5S with a molecular weight of 430.48 g/mol. The structure includes a pyrazole ring, sulfamoyl group, and methoxy and ethoxy substituents, which contribute to its biological properties.
Key Structural Features
Feature | Description |
---|---|
Molecular Formula | C20H22N4O5S |
Molecular Weight | 430.48 g/mol |
IUPAC Name | This compound |
SMILES | CCOc(cc1)ccc1NS(c1c(C(Nc(cc2)ccc2OC)=O)c(C)n[nH]1)(=O)=O |
Antibacterial Activity
Sulfonamides have been historically recognized for their antibacterial properties. The specific structure of this compound suggests potential efficacy against various bacterial strains. Research indicates that similar pyrazole derivatives exhibit notable antibacterial activity, making this compound a candidate for further investigation in this area .
Case Study: Antibacterial Efficacy
In studies evaluating the antibacterial properties of pyrazole derivatives, compounds with similar structural motifs demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. For instance, derivatives showed activity against Staphylococcus aureus and Escherichia coli, indicating that this compound may possess comparable effects .
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.
Mechanism of Action
The proposed mechanism for the anticancer activity of this compound includes:
- Inhibition of Kinases : Pyrazole derivatives have been shown to inhibit various kinases implicated in cancer progression, such as BRAF and EGFR.
- Induction of Apoptosis : Certain derivatives induce programmed cell death in cancer cells through mitochondrial pathways .
Case Study: Synergistic Effects
A study tested the synergistic effects of pyrazole compounds with doxorubicin on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated enhanced cytotoxicity when combined with doxorubicin, suggesting that this compound could be explored in combination therapies for improved efficacy against resistant cancer types .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the functional groups can significantly impact its pharmacological profile:
- Sulfamoyl Group : Essential for antibacterial activity.
- Methoxy and Ethoxy Substituents : Influence solubility and bioavailability.
Propiedades
IUPAC Name |
3-[(4-ethoxyphenyl)sulfamoyl]-N-(4-methoxyphenyl)-5-methylpyrazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-4-29-17-11-7-15(8-12-17)24-30(26,27)20-18(13(2)22-23-20)19(25)21-14-5-9-16(28-3)10-6-14/h5-13,18,20,22-24H,4H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWAQIOKVSANPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2C(C(NN2)C)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.